molecular formula C17H20N6O4S B6504326 3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide CAS No. 1396809-48-5

3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide

Cat. No. B6504326
CAS RN: 1396809-48-5
M. Wt: 404.4 g/mol
InChI Key: XDXFBMACNXMGTM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that is a derivative of pyrazole . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The geometric optimization of similar synthesized molecules has been studied through density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by its molecular structure. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive and the lowest energy gap shows that the compound is the least stable and the most reactive .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. More research could also be conducted to optimize its synthesis and understand its mechanism of action .

properties

IUPAC Name

3,5-dimethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-11-14(12(2)26-21-11)28(24,25)23-17(6-4-3-5-7-17)16-20-15(22-27-16)13-10-18-8-9-19-13/h8-10,23H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXFBMACNXMGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)isoxazole-4-sulfonamide

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